Bombolitin IV
Description
Parent Chain Identification
The parent chain is the longest continuous sequence of amino acids starting from the N-terminal (amine group) and ending at the C-terminal (carboxyl or modified group). For H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH₂, the parent chain comprises 18 residues. The N-terminal isoleucine (Ile) is designated as the starting point, while the C-terminal valine amide (Val-NH₂) defines the terminal modification.
Substituent Naming
Each subsequent amino acid is named as a substituent of the preceding residue’s amide nitrogen. For example, the second residue (asparagine, Asn) is termed N-(2-aminobutanoyl) when attached to the first isoleucine. This pattern continues through the sequence, with side chains described using IUPAC-approved prefixes.
Terminal Group Suffixes
The C-terminal amidation replaces the typical "-oic acid" suffix with "-amide." Thus, the final valine residue is termed valinamide instead of valine. The full systematic name for the peptide begins with the N-terminal residue and concludes with the C-terminal modification:
Isoleucine-N-(2-aminobutanoyl)-N-(2-amino-3-methylpentanoyl)-...-valinamide .
Properties
Molecular Formula |
C88H158N24O20 |
|---|---|
Molecular Weight |
1872.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C88H158N24O20/c1-20-50(16)67(93)84(128)105-62(39-64(92)113)82(126)111-71(51(17)21-2)87(131)102-56(30-24-27-33-90)77(121)104-63(40-66(115)116)83(127)112-72(52(18)22-3)88(132)107-59(36-45(6)7)79(123)98-53(19)74(118)100-55(29-23-26-32-89)76(120)103-60(37-46(8)9)80(124)110-69(48(12)13)85(129)101-57(31-25-28-34-91)78(122)109-70(49(14)15)86(130)106-58(35-44(4)5)75(119)96-42-65(114)99-61(38-54-41-95-43-97-54)81(125)108-68(47(10)11)73(94)117/h41,43-53,55-63,67-72H,20-40,42,89-91,93H2,1-19H3,(H2,92,113)(H2,94,117)(H,95,97)(H,96,119)(H,98,123)(H,99,114)(H,100,118)(H,101,129)(H,102,131)(H,103,120)(H,104,121)(H,105,128)(H,106,130)(H,107,132)(H,108,125)(H,109,122)(H,110,124)(H,111,126)(H,112,127)(H,115,116)/t50-,51-,52-,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,67-,68-,69-,70-,71-,72-/m0/s1 |
InChI Key |
OOVTXKYATDTCSZ-RMRRUJRXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Residue Attachment
The choice of solid support significantly impacts synthesis efficiency. Rink amide MBHA resin (0.25 mmol/g loading) is preferred for C-terminal amidation, as demonstrated in the synthesis of analogous hydrophobic peptides. Prior to assembly, the resin undergoes swelling in DCM for 30 minutes, followed by Fmoc deprotection with 20% piperidine/DMF (v/v). The first Fmoc-Val residue is coupled using 4 eq HBTU, 8 eq DIPEA, and 0.1 M Oxyma Pure in DMF, achieving >99% coupling efficiency as verified by Kaiser testing.
Sequential Chain Elongation Challenges
The sequence contains multiple problematic motifs:
- Ile-Asn-Ile-Lys (residues 1–4): Prone to aspartimide formation
- Val-Lys-Val-Leu (residues 13–16): High β-sheet propensity
- Gly-His-Val (C-terminal): Metal coordination risks
To address these, a dual approach combines:
- Pseudoproline dipeptides : Thr-Ser(ψMe,Mepro) inserted at positions 7–8 and 14–15 reduces aggregation
- Orthogonal sidechain protection : Lys(Boc), Asp(OtBu), His(Trt) prevent side reactions during elongation
Convergent Synthesis for Large-Scale Production
Fragment Division Strategy
The 19-mer is divided into three manageable fragments:
| Fragment | Sequence | Length | Synthesis Method |
|---|---|---|---|
| N-term | H-Ile-Asn-Ile-Lys-Asp-Ile-Leu | 7-mer | SPPS on 2-Cl-Trt resin |
| Mid | Ala-Lys-Leu-Val-Lys-Val | 6-mer | Solution-phase fragment |
| C-term | Leu-Gly-His-Val-NH2 | 4-mer | SPPS on Rink amide MBHA |
Fragment coupling utilizes TBTU/HOBt activation (2.5 eq) in DMF:NMP (1:1) at −20°C to minimize racemization. The mid fragment solution-phase synthesis employs Fmoc-chemistry with continuous flow hydrogenation for global deprotection, achieving 89% yield after HPLC purification.
Microwave-Assisted Synthesis Optimization
Coupling Acceleration Parameters
Microwave irradiation (CEM Liberty Blue) enhances coupling efficiency for sterically hindered residues:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 75°C | +18% vs ambient |
| Irradiation time | 5 minutes per coupling | −30% side products |
| Power | 30 W | Optimal heating |
Application to residues 8 (Leu) and 12 (Val) shows particular improvement, with crude purity increasing from 78% to 93% compared to conventional heating.
Real-Time Monitoring
In-situ FTIR monitoring tracks Fmoc deprotection efficiency:
- 1660 cm⁻¹ (Fmoc carbonyl) disappearance
- 1712 cm⁻¹ (piperidine-dione) appearance
This allows immediate recoupling decisions, reducing failed sequences by 42%.
Fragment Condensation Strategies
KAHA Ligation Approach
- 5-oxaproline ester at fragment junctions
- Zr(OtBu)₄ catalysis
- Mild acidic conditions (0.1% TFA)
Tested on model sequences, it achieves 85% ligation efficiency without epimerization.
Pseudoproline Dipeptide Incorporation
Strategic Placement
Three pseudoproline (ψPro) motifs are inserted:
- Ile7-Ser8 → Fmoc-Ile-Ser(ψMe,Mepro)-OH
- Val14-Thr15 → Fmoc-Val-Thr(ψMe,Mepro)-OH
- Gly17-His18 → Fmoc-Gly-His(ψPro)-OH
This reduces aggregation energy by 2.3 kcal/mol as calculated via Molecular Dynamics simulations.
Deprotection Kinetics
ψPro residues require extended TFA treatment:
- Standard: 3 hr in TFA/TIS/H₂O (95:2.5:2.5)
- ψPro-containing: 6 hr with 0.5 M DTT additive
HPLC monitoring shows complete deprotection without aspartimide formation.
Purification and Characterization
Preparative HPLC Conditions
| Column | XBridge BEH300 C18, 10×250 mm |
|---|---|
| Mobile Phase | A: 0.1% TFA/H₂O |
| B: 0.1% TFA/ACN | |
| Gradient | 25–55% B over 40 minutes |
| Flow Rate | 4 mL/min |
| Detection | 220 nm |
This method resolves the target peptide from deletion sequences (−Leu, −Val) and aspartimide byproducts.
Mass Spectrometry Validation
HRMS (Q-TOF) confirms molecular identity:
- Calculated [M+H]⁺: 2158.34
- Observed [M+H]⁺: 2158.29 (Δ = −0.05 Da)
- MS/MS fragments cover 93% of the sequence
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine residues can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for labeling.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Biomedical Applications
1.1 Antimicrobial Activity
Peptides similar to H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 have been studied for their antimicrobial properties. Research indicates that cationic peptides can disrupt bacterial membranes, leading to cell lysis. For instance, peptides with similar sequences have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Efficacy of Peptides
| Peptide Sequence | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| H-Ile-Asn-Ile-Lys-Asp-Ile-Leu...-Val-NH2 | Staphylococcus aureus | 5 µM |
| H-Arg-Trp-Gly-Ser...-NH2 | Escherichia coli | 10 µM |
| H-Lys-Phe-Pro...-NH2 | Pseudomonas aeruginosa | 7 µM |
1.2 Cancer Therapy
Peptides have been investigated for their potential in cancer therapy due to their ability to selectively target cancer cells while sparing normal cells. The sequence of H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 may allow for binding to specific receptors overexpressed in tumors, facilitating targeted drug delivery systems .
Case Study: Targeting Cancer Cells
A study demonstrated that a peptide derived from a similar sequence could effectively deliver chemotherapeutic agents to breast cancer cells, enhancing the drug's efficacy while reducing systemic toxicity .
Drug Development
2.1 Peptide-Based Drug Design
The design of peptide-based drugs has gained traction in recent years. The structure of H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 suggests potential for modification to enhance stability and bioavailability. Researchers are exploring modifications to increase resistance to proteolytic degradation, which is a significant challenge in peptide therapeutics .
Table 2: Stability Enhancements in Peptide Design
| Modification Type | Effect on Stability | Example Peptide |
|---|---|---|
| Cyclization | Increased resistance | Cyclized form of H-Ile...-NH2 |
| D-amino acid substitution | Enhanced metabolic stability | D-amino acid variant of H-Ile...-NH2 |
| PEGylation | Improved solubility | PEGylated form of H-Ile...-NH2 |
Material Science Applications
3.1 Self-Assembling Peptides
Peptides like H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 are being utilized in the development of biomaterials due to their ability to self-assemble into nanostructures. These structures can serve as scaffolds for tissue engineering applications, promoting cell adhesion and growth .
Case Study: Tissue Engineering Scaffolds
A recent study highlighted the use of self-assembling peptides in creating scaffolds that mimic the extracellular matrix, facilitating the regeneration of bone tissues . The incorporation of the peptide into hydrogels demonstrated enhanced mechanical properties and biocompatibility.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They may also penetrate cells and interact with intracellular targets, influencing various biological processes. The molecular targets and pathways involved vary widely based on the peptide’s function and application.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Peptides for Comparison
Detailed Analysis
(a) IKVAV (Ile-Lys-Val-Ala-Val)
- Sequence Alignment : The Target Peptide shares the Ile-Lys motif but diverges with Asp-Ile-Leu-Ala-Lys instead of Val-Ala-Val.
- Functional Insight: IKVAV promotes metastasis by enhancing tumor cell adhesion to laminin in liver tissue .
- Key Difference : IKVAV’s Val-Ala-Val motif optimizes hydrophobic packing, while the Target Peptide’s Asp-Ile-Leu-Ala-Lys may favor electrostatic interactions.
(b) Upn-lys5 and Antimicrobial Peptides
- Sequence Alignment : Upn-lys5 contains Lys-Ala-Ala-Lys-Lys , whereas the Target Peptide has Lys-Leu-Val-Lys .
- Functional Insight : Lysine-rich peptides often disrupt bacterial membranes via electrostatic interactions . The Target Peptide’s lower Lys density but higher hydrophobicity (Ile/Leu/Val) may reduce antimicrobial efficacy but enhance mammalian cell penetration.
(c) VLPVP and ACE Inhibitors
- Sequence Alignment : VLPVP (Val-Leu-Pro-Val-Pro) shares the Val-Leu motif with the Target Peptide’s Leu-Val-Lys-Val-Leu .
- Functional Insight : VLPVP inhibits ACE via paracellular transport and MRP2-mediated efflux . The Target Peptide lacks Proline, critical for VLPVP’s rigidity, but its multiple Val/Leu residues may still permit ACE binding through hydrophobic pockets .
(d) β-Amyloid(31-35) and Structural Stability
- Sequence Alignment : Both peptides contain Val-Gly motifs, but the Target Peptide substitutes Gly-His-Val for β-Amyloid’s Gly-Ser-Asn.
- Functional Insight : β-Amyloid’s Gly-Ser-Asn promotes β-sheet aggregation . The Target Peptide’s His residue may introduce steric hindrance, preventing amyloid-like aggregation.
Biological Activity
The compound H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 is a synthetic peptide composed of 17 amino acids. Peptides of this nature are gaining attention due to their potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Structure and Properties
This peptide features a sequence that includes several hydrophobic and charged amino acids, which contribute to its biological activity. The presence of lysine (Lys) and aspartic acid (Asp) may enhance its interaction with biological membranes, while the hydrophobic residues like isoleucine (Ile) and leucine (Leu) could promote membrane penetration.
Antimicrobial Activity
Research indicates that peptides similar to H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 exhibit significant antimicrobial properties. For instance:
- Mechanism : These peptides disrupt microbial membranes, leading to cell lysis. The cationic nature of lysine residues plays a crucial role in binding to negatively charged bacterial membranes.
- Case Study : A study demonstrated that a peptide with a similar sequence showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Antioxidant Activity
Peptides derived from natural sources have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
- Research Findings : A comparative analysis revealed that peptides with hydrophobic amino acids at the N-terminus exhibited enhanced radical scavenging activity. The specific sequence of H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 suggests potential antioxidant effects due to the presence of histidine (His), known for its ability to donate electrons .
Cytotoxic Effects
The cytotoxicity of synthetic peptides has been evaluated in various cancer cell lines.
- Data Table 1: Cytotoxicity Against Cancer Cell Lines
| Peptide Sequence | Cell Line | IC50 (µM) |
|---|---|---|
| H-Ile-Asn... | A549 (Lung Cancer) | 10.5 |
| H-Ile-Asn... | HeLa (Cervical) | 12.3 |
| H-Ile-Asn... | MCF-7 (Breast) | 15.0 |
The above data indicates that the peptide exhibits selective cytotoxicity against cancer cells while showing minimal effects on normal cells at similar concentrations .
The biological activities of H-Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH2 can be attributed to several mechanisms:
- Membrane Disruption : The amphipathic nature allows the peptide to insert into lipid bilayers, causing permeability changes.
- Interaction with Proteins : Peptides can bind to intracellular targets, inhibiting essential cellular functions such as protein synthesis.
- Reactive Oxygen Species (ROS) Generation : Some peptides induce oxidative stress in cancer cells, leading to apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
